N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-Acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core substituted with a pyridinylmethyl group at position 1 and a thioacetamide linker at position 2. The acetamide moiety is further functionalized with a 3-acetamidophenyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)25-17-4-2-5-18(12-17)26-21(30)14-32-22-19-6-3-7-20(19)28(23(31)27-22)13-16-8-10-24-11-9-16/h2,4-5,8-12H,3,6-7,13-14H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKMDSLUQTSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 420.51 g/mol. It features a pyridinylmethyl group and a cyclopenta[d]pyrimidin scaffold, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 420.51 g/mol |
| CAS Number | 900000-11-5 |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways. The thioacetamide moiety is likely responsible for its reactivity and interaction with thiol-containing proteins.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridinyl and cyclopenta[d]pyrimidin structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial function .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range. The exact IC50 values are still under investigation but are expected to be comparable to other known anticancer agents.
Antiviral Activity
Emerging data also suggest potential antiviral properties. Compounds similar in structure have been documented to exhibit activity against viral targets by inhibiting reverse transcriptase and other viral enzymes . This suggests that this compound could be explored further for antiviral applications.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several derivatives of cyclopenta[d]pyrimidine on human cancer cell lines. The results indicated that compounds with similar scaffolds showed a marked decrease in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of compounds related to this compound. The findings revealed significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Pyridinylmethyl vs. Chlorophenyl : The pyridinylmethyl group in the target compound may improve solubility and target binding via hydrogen bonding, whereas chlorophenyl substituents (e.g., ) enhance lipophilicity and metabolic stability .
- Thioacetamide vs. Ether Linkage : Thioacetamide linkers (as in the target compound) offer greater resistance to hydrolysis compared to ether-linked analogues (e.g., ), which are prone to oxidative cleavage .
- Aryl Substituents : Bulky groups like 2,5-dimethylphenyl () or 2-isopropylphenyl () reduce solubility but improve target specificity through steric effects.
Physicochemical and Pharmacological Properties
- Melting Points : Analogues with chlorophenyl groups (e.g., ) exhibit higher melting points (e.g., >200°C) due to crystallinity, whereas acetamide derivatives (e.g., target compound) may have lower melting points (~197–198°C, ) due to increased solubility.
- Solubility : The pyridinylmethyl and acetamide groups in the target compound likely enhance aqueous solubility compared to chlorophenyl or styryl-substituted analogues ().
- Bioactivity: While specific data for the target compound are unavailable, cyclopenta-pyrimidine derivatives are known for kinase inhibition.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the cyclopenta[d]pyrimidinone core. Key steps include:
- Thioacetylation: Introducing the thioacetamide group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Functionalization: Pyridin-4-ylmethyl and 3-acetamidophenyl groups are attached using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C .
- Optimization: Yield improvements (e.g., from 53% to >80%) are achieved by controlling solvent polarity (DMSO or DMF), maintaining temperatures between 50–80°C, and using catalytic bases like triethylamine .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Answer:
- 1H NMR: Characterizes aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.7–12.5 ppm), and methylene/methyl signals (δ 2.0–4.1 ppm). Multiplicity and coupling constants (e.g., J = 8.2 Hz for H-4′) validate connectivity .
- Mass Spectrometry (MS): High-resolution MS (e.g., [M+H]+ at m/z 326.0–344.21) confirms molecular weight .
- Elemental Analysis: Validates C, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Answer:
Contradictions often arise from substituent effects on pharmacophore interactions. Methodological approaches include:
- Comparative SAR Studies: Systematically vary substituents (e.g., pyridinyl vs. chlorophenyl) and test activity against target enzymes (e.g., kinases) using IC₅₀ assays .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or COX-2, explaining divergent results .
- Meta-Analysis: Aggregate data from analogs (e.g., thieno[3,2-d]pyrimidines) to identify trends in logP, steric bulk, and electronic effects .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Answer:
- Fragment-Based Design: Synthesize truncated analogs (e.g., removing the pyridinyl group) to isolate contributions of specific moieties to activity .
- Isosteric Replacement: Substitute sulfur with oxygen in the thioacetamide group to evaluate effects on bioavailability and target engagement .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features with activity data from a library of derivatives .
Advanced: How should researchers design experiments to identify the compound’s primary biochemical targets?
Answer:
- Pull-Down Assays: Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, identified via LC-MS/MS .
- Kinome Screening: Use kinase profiling panels (e.g., Eurofins) to test inhibition across 400+ kinases at 1 µM .
- CRISPR-Cas9 Knockout: Generate gene-knockout cell lines for suspected targets (e.g., PI3K) and compare compound efficacy in wild-type vs. knockout models .
Basic: What stability considerations are critical during storage and handling?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thioether and pyrimidinone groups .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- pH Stability: Maintain solutions in neutral buffers (pH 6.5–7.5) to prevent cyclopenta ring opening .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in cell culture media .
Basic: What spectroscopic red flags indicate synthetic intermediates or byproducts?
Answer:
- 1H NMR: Unassigned broad singlets (δ 10–12 ppm) suggest unreacted amines or residual coupling agents .
- LC-MS: Peaks at m/z +16 or +18 indicate oxidation or hydration byproducts .
- FT-IR: Absence of C=O stretches (1650–1700 cm⁻¹) signals incomplete cyclization of the pyrimidinone ring .
Advanced: What computational tools are recommended for predicting metabolic pathways?
Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp estimates CYP450 metabolism sites (e.g., oxidation at pyridinyl methyl) .
- MetaSite: Identifies probable Phase I/II metabolites (e.g., glutathione adducts at the thioether group) .
- Molecular Dynamics: Simulate liver microsomal environments to prioritize metabolites for LC-MS validation .
Advanced: How can contradictory cytotoxicity data between 2D and 3D cell models be reconciled?
Answer:
- Penetration Studies: Use confocal microscopy with fluorescent analogs to assess diffusion into 3D spheroids .
- Hypoxia Markers: Measure HIF-1α levels in 3D models to evaluate compound efficacy under low-oxygen conditions .
- Stromal Co-Cultures: Test activity in fibroblast-containing models to account for extracellular matrix-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
